molecular formula C7H3BrF4O B1403908 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene CAS No. 1242258-46-3

1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene

Cat. No.: B1403908
CAS No.: 1242258-46-3
M. Wt: 259 g/mol
InChI Key: HHOOZEZKVMRMNP-UHFFFAOYSA-N
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Description

1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene is an organic compound with the molecular formula C7H3BrF4O. This compound is characterized by the presence of a bromine atom, two fluorine atoms, and a difluoromethoxy group attached to a benzene ring. It is a halogenated aromatic compound that finds applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene typically involves halogenation reactions. One common method is the bromination of 2-(difluoromethoxy)-4,5-difluorobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .

Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. These methods often use similar reagents and conditions but are optimized for large-scale production.

Chemical Reactions Analysis

1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions. For example, a reaction with an amine in the presence of a base like potassium carbonate can yield the corresponding amine derivative.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to form hydroquinones, depending on the reagents used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Scientific Research Applications

1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene depends on its application. In pharmaceuticals, the compound may interact with specific enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and selectivity for biological targets. In agrochemicals, it may inhibit essential enzymes in pests, leading to their death .

Comparison with Similar Compounds

1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene can be compared with other halogenated aromatic compounds, such as:

The unique combination of bromine and multiple fluorine atoms in this compound imparts distinct electronic properties, making it valuable in specialized applications.

Properties

IUPAC Name

1-bromo-2-(difluoromethoxy)-4,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-3-1-4(9)5(10)2-6(3)13-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOOZEZKVMRMNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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